Aminopterin

Catalog No.
S16179606
CAS No.
54-62-6; 58602-66-7
M.F
C19H20N8O5
M. Wt
440.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopterin

CAS Number

54-62-6; 58602-66-7

Product Name

Aminopterin

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H20N8O5

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1

InChI Key

TVZGACDUOSZQKY-LBPRGKRZSA-N

SMILES

Array

solubility

3.0X103 mg/L
Soluble in aqueous sodium hydroxide solutions
In water, 3.0X103 mg/L at 25 °C /Estimated/

Aminopterin can cause developmental toxicity and female reproductive toxicity according to an independent committee of scientific and health experts.
Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998)
4-aminofolic acid is a dicarboxylic acid. It has a role as a mutagen and an EC 1.5.1.3 (dihydrofolate reductase) inhibitor. It is functionally related to a folic acid.
Aminopterin is an amino derivative of folic acid, which was once used as an antineoplastic agent in the treatment of pediatric leukemia. In the 1950's its production was discontinued in favor of methotrexate, which is less potent but less toxic. Off label, aminopterin has also been used in the treatment of psoriasis. Clinicians need to be aware of the characteristic teratologic effects of aminopterin and methotrexate.
Aminopterin is a synthetic derivative of pterins with antineoplastic and immunosuppressive properties. As a folate analogue, aminopterin competes for the folate binding site of the enzyme dihydrofolate reductase, thereby blocking tetrahydrofolate synthesis, and resulting in depletion of nucleotide precursors and inhibition of DNA, RNA and protein synthesis. (NCI04)
AMINOPTERIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Aminopterin Syndrome Sine Aminopterin (ASSA, OMIM 600325) is an embryopathy caused by maternal treatment with the olic acid antagonist aminopterin has been recognized since 1952 when aminopterin was used as an abortifacient. The characteristic phenotype of the children who survived infancy after having been exposed to aminopterin or its methyl derivative, methotrexate, in early pregnancy included a very unusual facies, skull anomalies, and skeletal defects.(OMIM). Aminopterin is an antimetabolite drug used in treatment of cancer and autoimmune diseases. It acts by inhibiting the metabolism of folic acid. - Wikipedia. The effects of the drug on intracellular metabolic processes, due to the inhibitory action on the enzyme dihydrofolate reductase, show that the result of this inhibition is more complex and is not limited to blockade of the reduction of folic acid alone. Although rescue methods are important in prevention of lethal effects of methotrexate, some metabolic pathways are insufficiently rescued, resulting in toxic reactions following methotrexate administration. (A7894)
A folic acid derivative used as a rodenticide that has been shown to be teratogenic.
See also: Methotrexate (narrower); Aminopterin Sodium (active moiety of).

Physical Description

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998)
Orange-yellow solid; [HSDB]

Color/Form

Orange-yellow powder

XLogP3

-2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

440.15566577 Da

Monoisotopic Mass

440.15566577 Da

Heavy Atom Count

32

Decomposition

When heated to decomposition, it emits ... fumes of NO(x).

UNII

JYB41CTM2Q

Related CAS

31823-54-8 (hydrochloride salt)

Drug Indication

Prior to its withdrawal, aminopterin was initially used in the treatment of childhood leukemia; specifically to induce remissions. Later, aminopterin was used off-label in the United States to treat psoriasis, yielding dramatic lesion clearing. Aminopterin was later supplanted by methotrexate for treating cancer because of its better therapeutic index. Aminopterin (as well as methotrexate) has also been explored for use as an abortifacient. However, their association with severe congenital malformations and teratogenic effects have become known as fetal aminopterin syndrome.

Therapeutic Uses

Formerly used, sometimes as the sodium salt, for the treatment of leukemia in children. /Sodium aminopterin/

Mechanism of Action

Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis.
Antagonizes the utilization of folic acid by the body, an antimetabolite.
Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/

Vapor Pressure

2.3X10-19 mg Hg at 25 °C /Estimated/

Associated Chemicals

L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)-, sodium salt; 31823-54-8

Wikipedia

Aminopterin

Drug Warnings

Known effects of aminopterin in man that are well documented and conclusive (embryonic development in the first trimester of pregnancy): multiple anomalies, craniofacial anomalies, abortion, intrauterine growth retardation. /From table/

Use Classification

Pharmaceuticals

Methods of Manufacturing

Prepared from 2,4,5,6-tetraminopyrimidine sulfate, 2,3-dibromopropionaldehyde and p-aminobenzoylglutamic acid: Seegar et al, J Am Chem Soc 69, 2567 (1947); from 6-bromomethyl)-2,4-diaminopteridine hydrogen bromide: Piper, Montgomery, J Heterocycl Chem 11, 279 (1974).

General Manufacturing Information

L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-: ACTIVE
... US Patent 2,575,368 to American Cyanamid

Dates

Last modified: 10-13-2025

Explore Compound Types